molecular formula C15H9NO4 B13128815 1-Methyl-4-nitroanthraquinone CAS No. 42431-35-6

1-Methyl-4-nitroanthraquinone

Cat. No.: B13128815
CAS No.: 42431-35-6
M. Wt: 267.24 g/mol
InChI Key: CABRTMXJODWNGI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthraquinone core with a methyl group at the 1-position and a nitro group at the 4-position. This unique arrangement imparts specific chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitroanthraquinone can be synthesized through several methods. One common approach involves the nitration of 1-methylanthraquinone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the direct methylation of 4-nitroanthraquinone using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound often employs continuous-flow reactors to optimize yield and efficiency. The nitration process is carefully controlled to minimize by-products and ensure high purity of the final product. The use of advanced catalysts and reaction conditions further enhances the production efficiency, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitroanthraquinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products Formed:

    Reduction: 1-Methyl-4-aminoanthraquinone.

    Oxidation: 1-Carboxy-4-nitroanthraquinone.

    Substitution: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitroanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitroanthraquinone varies depending on its application. In biological systems, it often interacts with cellular proteins and enzymes, leading to the inhibition of specific pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

    1-Nitroanthraquinone: Lacks the methyl group, resulting in different reactivity and applications.

    4-Methyl-1-nitroanthraquinone: Similar structure but with the positions of the methyl and nitro groups reversed.

    1-Amino-4-nitroanthraquinone: The nitro group is reduced to an amino group, altering its chemical properties and applications.

Uniqueness: 1-Methyl-4-nitroanthraquinone is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other anthraquinones may not be suitable.

Properties

CAS No.

42431-35-6

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

1-methyl-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C15H9NO4/c1-8-6-7-11(16(19)20)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3

InChI Key

CABRTMXJODWNGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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